
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C11H12N4O3S and its molecular weight is 280.3. The purity is usually 95%.
BenchChem offers high-quality 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial, Anti-inflammatory, and Analgesic Activities
Research on similar pyrimidine derivatives has shown significant antimicrobial, anti-inflammatory, and analgesic activities. For instance, novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones were synthesized and evaluated for these activities. Some compounds demonstrated potent antimicrobial activity alongside significant anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).
Antibacterial, Antifungal, and Anti-tubercular Agents
Another study synthesized tetrahydropyrimidine–isatin hybrids characterized for anti-bacterial, anti-fungal, and anti-tubercular activity. These compounds represent a valuable insight into the development of new therapeutic agents against infectious diseases (Akhaja & Raval, 2012).
Antitumor Agents
Pyrimidine derivatives have also been evaluated for their potential as antitumor agents. Compounds such as N-[4-[1-methyl-2-(2,4-diaminofuro[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid and its analogs have shown promising antitumor activity against various tumor cell lines in culture, highlighting the importance of pyrimidine derivatives in cancer research (Gangjee et al., 2000).
Anticandidal Agents
Oxadiazole derivatives containing pyrimidine moieties have been synthesized and evaluated for their anticandidal activities. These compounds exhibit significant activity against various Candida species, suggesting their potential as anticandidal agents (Kaplancıklı, 2011).
Anti-Helicobacter pylori Agents
Studies on compounds with alkylguanidino and furylthiazole groups, related to the structural features of the compound , have demonstrated antimicrobial activity against Helicobacter pylori. These compounds also exhibited inhibitory effects on gastric acid secretion and histamine H2-receptor antagonist activity, suggesting their potential use in treating H. pylori infections (Katsura et al., 1997).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol, which is synthesized from 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. The second intermediate is 5-methyl-3-(2-oxo-2-(5-methyl-1,3-oxazol-4-yl)ethyl)isoxazole, which is synthesized from 5-methyl-3-hydroxyisoxazole and 2-chloroacetyl chloride.", "Starting Materials": [ "5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile", "thiourea", "5-methyl-3-hydroxyisoxazole", "2-chloroacetyl chloride", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol", "a. Dissolve 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1.0 g, 6.2 mmol) and thiourea (0.6 g, 7.8 mmol) in ethanol (20 mL) and heat the mixture at reflux for 4 hours.", "b. Cool the reaction mixture to room temperature and filter the precipitated product.", "c. Wash the product with ethanol and dry under vacuum to obtain 5-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol as a yellow solid (0.8 g, 70% yield).", "Step 2: Synthesis of 5-methyl-3-(2-oxo-2-(5-methyl-1,3-oxazol-4-yl)ethyl)isoxazole", "a. Dissolve 5-methyl-3-hydroxyisoxazole (1.0 g, 9.2 mmol) in acetic anhydride (10 mL) and add triethylamine (1.5 mL, 10.8 mmol).", "b. Stir the mixture at room temperature for 30 minutes.", "c. Add 2-chloroacetyl chloride (1.4 g, 11.6 mmol) dropwise and stir the mixture at room temperature for 2 hours.", "d. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "e. Wash the combined organic layers with sodium bicarbonate solution (10%) and water, and dry over anhydrous sodium sulfate.", "f. Concentrate the solution under reduced pressure to obtain 5-methyl-3-(2-oxo-2-(5-methyl-1,3-oxazol-4-yl)ethyl)isoxazole as a yellow oil (1.6 g, 90% yield).", "Step 3: Coupling of intermediates", "a. Dissolve 5-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol (0.5 g, 3.1 mmol) and 5-methyl-3-(2-oxo-2-(5-methyl-1,3-oxazol-4-yl)ethyl)isoxazole (0.8 g, 3.1 mmol) in ethanol (20 mL).", "b. Add triethylamine (0.5 mL, 3.6 mmol) and stir the mixture at room temperature for 2 hours.", "c. Filter the precipitated product and wash with ethanol.", "d. Dry the product under vacuum to obtain 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide as a yellow solid (0.9 g, 80% yield)." ] } | |
CAS RN |
898441-67-3 |
Product Name |
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide |
Molecular Formula |
C11H12N4O3S |
Molecular Weight |
280.3 |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H12N4O3S/c1-6-4-12-11(17)14-10(6)19-5-9(16)13-8-3-7(2)18-15-8/h3-4H,5H2,1-2H3,(H,12,14,17)(H,13,15,16) |
InChI Key |
VCPCBFPTVATXBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C(C=NC(=O)N2)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2712063.png)
![N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2712065.png)
![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]butanamide](/img/structure/B2712067.png)
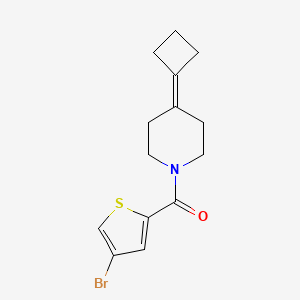
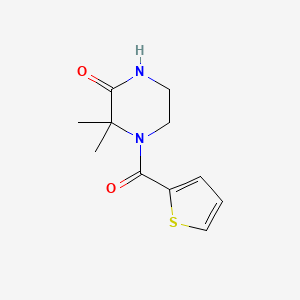

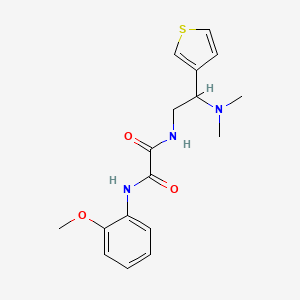
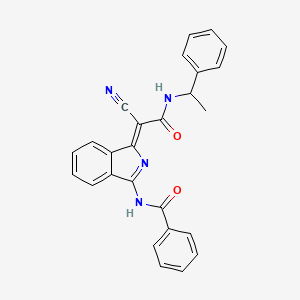
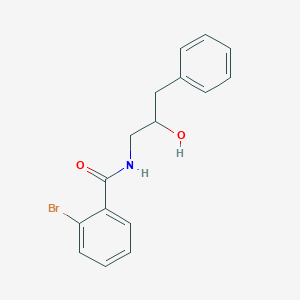
![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2712080.png)


![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2712086.png)